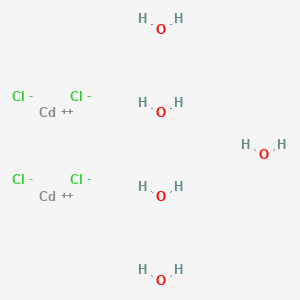
(S)-3-Amino-3-phenylpropan-1-ol hydrochloride
Overview
Description
“(S)-3-Amino-3-phenylpropan-1-ol hydrochloride” is a hydrochloride salt of an organic compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the solubility of organic compounds . The organic base of this compound seems to be an amino alcohol with a phenyl group attached, which could suggest potential applications in medicinal chemistry.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water . The presence of polar groups like the amino and hydroxyl groups could also influence its solubility and reactivity.Scientific Research Applications
Membrane-Stabilizing Properties
(S)-3-Amino-3-phenylpropan-1-ol hydrochloride has been explored for its membrane-stabilizing properties. Studies have revealed that while these compounds do not demonstrate significant antioxidant or antiradical activities, they exhibit a pronounced anti-hemolytic effect on erythrocyte oxidative stress models, suggesting their potential as membrane stabilizers (Malakyan et al., 2010).
Antitumor Activity
Research into the antitumor properties of (S)-3-Amino-3-phenylpropan-1-ol hydrochloride derivatives has been conducted. One study synthesized tertiary aminoalkanol hydrochlorides and tested them for their antitumor activity, identifying potential compounds with biological activity in this domain (Isakhanyan et al., 2016).
Application in Asymmetric Synthesis
The compound has been used in the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes, aiding in the production of valuable intermediates for pharmaceuticals like (S)-dapoxetine (Torre et al., 2006).
Uterine Relaxant Activity
Another application area includes the evaluation of substituted p-hydroxyphenylethanolamines derived from (S)-3-Amino-3-phenylpropan-1-ol hydrochloride for uterine relaxant activity. Studies show these compounds exhibit significant delay in the onset of labor in pregnant rats and possess higher cAMP releasing potential than standard treatments (Viswanathan & Chaudhari, 2006).
Enantioselective Reduction in Biocatalysis
The compound has been used in the context of biocatalysis, particularly in the enantioselective reduction of β-amino ketones, which are crucial intermediates for synthesizing antidepressants. Mutagenesis of a carbonyl reductase enzyme has been studied to enhance the enantioselectivity of this reaction (Zhang et al., 2015).
Antibacterial Activity
The antibacterial activity of derivatives of (S)-3-Amino-3-phenylpropan-1-ol hydrochloride has also been a focus, with some studies showing moderate antibacterial effects againstcertain strains, indicating their potential use in developing new antibacterial agents (Gasparyan et al., 2011).
Synthesis of Antidepressants
A key application of (S)-3-Amino-3-phenylpropan-1-ol hydrochloride is in the synthesis of antidepressants. The chiral building blocks derived from this compound have been used in the production of various antidepressants, such as Fluoxetine, Tomoxetine, and Nisoxetine (Liu et al., 2000).
Immunosuppressive Activity
The compound has also been investigated for its immunosuppressive activity. Studies have synthesized and evaluated 2-substituted 2-aminopropane-1,3-diols, derivatives of (S)-3-Amino-3-phenylpropan-1-ol hydrochloride, revealing their potential as immunosuppressive agents (Kiuchi et al., 2000).
Monoamine Reuptake Inhibitors
The compound has been utilized in the discovery of a new series of monoamine reuptake inhibitors. These inhibitors, derived from 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, have shown promising results in inhibiting norepinephrine reuptake with selectivity over other transporters, indicating their potential in treating neurological disorders (Kim et al., 2009).
Chemoenzymatic Synthesis
(S)-3-Amino-3-phenylpropan-1-ol hydrochloride is involved in chemoenzymatic processes, particularly in the synthesis of β-amino acids which are important in drug research. An example is its use in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an intermediate of S-dapoxetine (Li et al., 2013).
properties
IUPAC Name |
(3S)-3-amino-3-phenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-9(6-7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSAJDGAYRBFPH-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679261 | |
| Record name | (3S)-3-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-phenylpropan-1-ol hydrochloride | |
CAS RN |
936499-93-3 | |
| Record name | Benzenepropanol, γ-amino-, hydrochloride (1:1), (γS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936499-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanol, γ-amino-, hydrochloride (1:1), (γS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)






